N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}cyclopropanecarboxamide
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Overview
Description
N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}cyclopropanecarboxamide is a synthetic organic compound that belongs to the class of thiazole derivatives. This compound is characterized by the presence of a thiazole ring, a fluorophenyl group, and a cyclopropanecarboxamide moiety. Thiazole derivatives are known for their diverse biological activities and have been widely studied for their potential therapeutic applications.
Preparation Methods
The synthesis of N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}cyclopropanecarboxamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the Hantzsch thiazole synthesis method, which involves the reaction of a substituted thiourea with α-halo ketones in the presence of a solvent such as ethanol.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a substitution reaction using appropriate fluorinated reagents.
Attachment of the Cyclopropanecarboxamide Moiety: The final step involves the attachment of the cyclopropanecarboxamide group to the thiazole ring through an amide bond formation reaction.
Chemical Reactions Analysis
N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}cyclopropanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of substituted derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved may vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}cyclopropanecarboxamide can be compared with other similar compounds, such as:
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound also contains a thiazole ring and a fluorophenyl group but differs in the substitution pattern and the presence of a chloro group.
2-{2-[3-(adamant-1-yl)-4-fluorophenyl]thiazol-4-yl}ethan-1-amine: This compound features a thiazole ring and a fluorophenyl group, similar to the target compound, but includes an adamantyl group.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the cyclopropanecarboxamide moiety, which may confer distinct biological activities and chemical properties.
Properties
IUPAC Name |
N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]cyclopropanecarboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2OS/c1-10-14(8-9-18-15(20)11-2-3-11)21-16(19-10)12-4-6-13(17)7-5-12/h4-7,11H,2-3,8-9H2,1H3,(H,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJHFMFZTCBVQNE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)F)CCNC(=O)C3CC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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